Periplocoside N

概要

説明

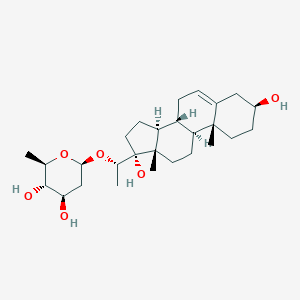

Periplocoside N is a pregnane glycoside isolated from the root powder of Periploca sepium Bunge. This compound is known for its insecticidal activities, particularly against the red imported fire ant . It has a molecular formula of C27H44O6 and a molecular weight of 464.63 . This compound is a white powder that is soluble in methanol and dimethylsulfoxide .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Periplocoside N involves the extraction from the root powder of Periploca sepium Bunge. The process typically includes the following steps:

Extraction: The root powder is subjected to solvent extraction using methanol or ethanol.

Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of large-scale chromatography and advanced purification techniques ensures the high purity of the compound for industrial applications .

化学反応の分析

反応の種類: ペリプロコシドNは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴い、酸化生成物の形成につながります。

還元: この反応は、水素の添加または酸素の除去を伴い、還元生成物の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどがあります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化生成物の形成につながる可能性があり、還元は脱酸素化生成物の形成につながる可能性があります .

4. 科学研究アプリケーション

ペリプロコシドNは、次のような幅広い科学研究アプリケーションを持っています。

化学: プレグナン配糖体とその化学的性質の研究において、基準化合物として使用されます。

生物学: 配糖体の生物活性、特に殺虫活性を研究するために使用されます。

産業: 農業や家庭用殺虫剤の製剤に使用されます.

科学的研究の応用

Immunosuppressive Effects

Periplocoside N exhibits significant immunosuppressive properties, making it a candidate for treating autoimmune diseases. Key findings include:

- Inhibition of Cytokine Production : Research indicates that this compound suppresses the proliferation of splenocytes and reduces cytokine production, suggesting its potential as an immunomodulatory agent.

- Mechanisms of Action : The compound interacts with critical signaling pathways for T cell activation, specifically inhibiting pathways mediated by extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) while leaving p38 activation unaffected.

Insecticidal Properties

This compound demonstrates insecticidal activity, particularly against pests such as the red imported fire ant (Solenopsis invicta). Its effectiveness in pest management highlights its utility in agricultural contexts:

- Target and Mode of Action : The primary target of this compound is the V-type ATPase A subunit in the midgut epithelium of certain insects. It binds to this target, disrupting energy metabolism and leading to insect death.

- Biochemical Pathways : The compound affects oxidative phosphorylation pathways, which are crucial for energy production in insects.

Chemical Reference Compound

In chemistry, this compound serves as a reference compound in the study of pregnane glycosides and their chemical properties. This includes:

- Characterization : Its unique structure, characterized by a pregnane backbone with glycosidic linkages, is crucial for understanding its biological activity and therapeutic potential.

- Comparative Studies : It is compared with other periplocosides (e.g., Periplocoside A, E, X) to evaluate differences in biological activity and pharmacological effects.

Case Study 1: Immunosuppressive Activity

A study investigated the effects of this compound on T cell activation in vitro and in vivo. The findings indicated that:

- Treatment with this compound led to a significant reduction in T cell proliferation.

- Cytokine levels were markedly decreased, supporting its potential use in managing autoimmune disorders.

Case Study 2: Insecticidal Efficacy

Another research focused on the insecticidal properties of this compound against Solenopsis invicta. Key results included:

- A dose-dependent response was observed, with higher concentrations resulting in increased mortality rates among treated insects.

- Histological examinations revealed damage to midgut cells, confirming the compound's mode of action at the cellular level.

Summary Table of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Immunosuppressive | Inhibits T cell activation | Reduces splenocyte proliferation |

| Suppresses cytokine production | Affects ERK and JNK pathways | |

| Insecticidal | Targets V-type ATPase A subunit | Effective against Solenopsis invicta |

| Disrupts oxidative phosphorylation | Causes midgut cell damage | |

| Chemical Reference | Used in studies of pregnane glycosides | Unique structure aids in comparative studies |

作用機序

ペリプロコシドNの作用機序は、昆虫の特定の分子標的との相互作用を伴います。 昆虫の中腸細胞に結合し、微絨毛、オルガネラ、細胞膜を破壊します 。これにより、胃毒性が発生し、最終的に昆虫が死亡します。 関与する特定の分子標的と経路には、中腸上皮のブラシボーダー膜小胞とV型ATPase Aサブユニットが含まれます .

6. 類似の化合物との比較

ペリプロコシドNは、ハマクサギ(Periploca sepium Bunge)から単離されたプレグナン配糖体のグループの一部です。類似の化合物には次のものがあります。

- ペリプロコシドA

- ペリプロコシドE

- ペリプロコシドX

- ペリプロコシドM

- ペリプロコシドNW

これらの化合物と比較して、ペリプロコシドNは、アカヒアリに対する特定の殺虫活性においてユニークです 。 これらの各化合物は、異なる化学構造と生物活性を持っており、さまざまな研究や産業用アプリケーションに役立ちます .

類似化合物との比較

Periplocoside N is part of a group of pregnane glycosides isolated from Periploca sepium Bunge. Similar compounds include:

- Periplocoside A

- Periplocoside E

- Periplocoside X

- Periplocoside M

- Periplocoside NW

Compared to these compounds, this compound is unique in its specific insecticidal activity against the red imported fire ant . Each of these compounds has distinct chemical structures and biological activities, making them valuable for different research and industrial applications .

生物活性

Periplocoside N is a pregnane glycoside derived from the roots of Periploca sepium, a plant recognized for its medicinal properties in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly in immunosuppression and insecticidal effects. The following sections will detail its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a pregnane backbone with glycosidic linkages. This structural configuration is crucial for its biological activity and therapeutic potential. The compound's specific interactions with immune cells and its dual role as both an immunosuppressive agent and an insecticide distinguish it from other periplocosides.

1. Immunosuppressive Effects

Research indicates that this compound exhibits significant immunosuppressive properties. It has been shown to inhibit T cell activation both in vitro and in vivo, making it a candidate for treating autoimmune diseases. Key findings include:

- Inhibition of Cytokine Production : this compound suppresses the proliferation of splenocytes and reduces cytokine production, indicating its potential as an immunomodulatory agent.

- Mechanisms of Action : The compound interacts with signaling pathways critical for T cell activation, specifically inhibiting pathways mediated by extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) while leaving p38 activation unaffected.

2. Insecticidal Properties

This compound also demonstrates insecticidal activity, particularly against pests such as the red imported fire ant (Solenopsis invicta). Its effectiveness in pest management highlights its utility in agricultural contexts .

Comparative Biological Activity of Related Compounds

The following table summarizes the structural features and biological activities of various periplocosides related to this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pregnane backbone with glycosidic linkages | Immunosuppressive; insecticidal |

| Periplocoside E | Similar pregnane structure | Strong immunosuppressive effects |

| Periplocoside P | Identical structure with different substituents | Limited insecticidal activity |

| Periplocoside A | Complex glycosidic structure | Notable pharmacological activities |

Study on Immunosuppression

A study investigated the immunosuppressive effects of this compound on T cells. Results demonstrated that treatment with this compound significantly inhibited T cell activation markers and cytokine production in a dose-dependent manner. Flow cytometry analysis indicated a marked reduction in activated T cells following treatment, suggesting its potential application in managing autoimmune conditions .

Study on Insecticidal Activity

In another study focusing on its insecticidal properties, this compound was tested against Solenopsis invicta. The results showed that the compound effectively reduced the survival rate of these ants within a specified time frame, indicating its potential as a natural pesticide .

特性

IUPAC Name |

(2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSVACYEBUOKAY-NOQMFQFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。